molecular formula C21H19F2N3O5S2 B2632250 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate CAS No. 877652-06-7

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

Cat. No.: B2632250
CAS No.: 877652-06-7
M. Wt: 495.52
InChI Key: DOGMPAIOVFSRHC-UHFFFAOYSA-N
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a novel compound characterized by its intricate chemical structure. It incorporates elements such as a thiadiazole ring, a pyran moiety, and a benzoate group. This complexity offers a unique combination of properties that could be leveraged in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate typically begins with the formation of the core thiadiazole ring. This process involves cyclization of a diacylhydrazine with a thionating agent under controlled conditions. Following this, the ethylbutanamido group is introduced via amidation. The synthesis continues with the addition of the pyran ring, facilitated by a Friedel-Crafts acylation reaction. Lastly, esterification with 2,6-difluorobenzoic acid under acidic conditions completes the compound’s structure.

Industrial Production Methods: : Scaling up for industrial production involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This might include using continuous flow reactors for improved reaction control and integrating purification processes like crystallization or chromatography.

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the thiadiazole sulfur or the benzoate ring, resulting in sulfoxide or quinone derivatives.

  • Reduction: : Reduction can occur at the carbonyl groups, converting them into alcohols or amines.

  • Substitution: : Nucleophilic substitution at the fluorine atoms or the ethylbutanamido group can yield a wide range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalysts such as palladium on carbon in the presence of hydrogen gas.

  • Substitution: : Sodium methoxide or ammonia under mild conditions.

Major Products

  • Oxidation Products: : Sulfoxides, quinones.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Varied depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound can serve as a precursor for synthesizing more complex molecules or as a reagent in organic synthesis reactions due to its unique functional groups.

Biology and Medicine: : Its structural features suggest potential as an inhibitor for specific enzymes or proteins, making it a candidate for drug development. Research might explore its efficacy against bacterial or viral infections, or its role in modulating biochemical pathways.

Industry: : Due to its potential biological activity, the compound could be used in the development of agricultural chemicals, such as herbicides or pesticides, where targeted action against specific pests or weeds is desirable.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiadiazole ring might bind to the active site of an enzyme, inhibiting its function. The presence of the ethylbutanamido group could enhance binding affinity or selectivity. The difluorobenzoate moiety might facilitate passage through biological membranes, improving bioavailability.

Comparison with Similar Compounds

Compared to similar compounds like 5-(2-ethylbutanamido)-1,3,4-thiadiazole derivatives, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate stands out due to the addition of the pyran ring, which introduces additional reactive sites and potential for diverse chemical interactions.

Similar Compounds

  • 5-(2-ethylbutanamido)-1,3,4-thiadiazoles

  • 4-oxo-4H-pyrans

  • 2,6-difluorobenzoates

These distinctions underscore its unique position in the chemical and biological landscape, making it a valuable subject for further exploration and application.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O5S2/c1-3-11(4-2)18(28)24-20-25-26-21(33-20)32-10-12-8-15(27)16(9-30-12)31-19(29)17-13(22)6-5-7-14(17)23/h5-9,11H,3-4,10H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGMPAIOVFSRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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